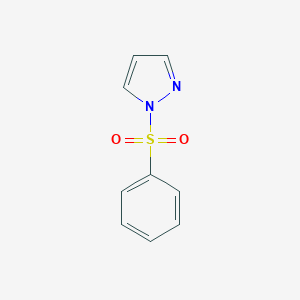

1-(Phenylsulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJIFKKDVQVXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343306 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108128-27-4 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Analysis of Phenylsulfonyl Pyrazoles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for phenylsulfonyl pyrazoles, with a focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of specific experimental data for the unsubstituted 1-(Phenylsulfonyl)-1H-pyrazole, this document presents a detailed analysis of the closely related and well-characterized derivative, 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole. The methodologies and data presented serve as a representative example for this class of compounds.

Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.

Table 1: ¹H NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole [1]

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

| 7.86 | dd, J = 7.9, 1.4 | Protons on the phenylsulfonyl group |

| 7.77–7.73 | m | Protons on the phenylsulfonyl group |

| 7.58–7.55 | m | Proton on the phenylsulfonyl group |

| 7.51–7.48 | m | Proton on the phenylsulfonyl group |

| 7.57–7.45 | m | Protons on the diphenyl groups |

| 7.43–7.39 | m | Protons on the diphenyl groups |

| 6.63 | s | Proton on the pyrazole ring (H-4) |

Table 2: ¹³C NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.35 | Carbon on the pyrazole ring (C-3 or C-5) |

| 149.56 | Carbon on the pyrazole ring (C-3 or C-5) |

| 137.80 | Quaternary carbon on the phenylsulfonyl group |

| 134.12 | Carbon on the phenylsulfonyl group |

| 131.25 | Quaternary carbon on a phenyl group |

| 130.00 | Carbon on a phenyl group |

| 129.53 | Carbon on the phenylsulfonyl group |

| 129.47 | Carbon on a phenyl group |

| 129.38 | Carbon on a phenyl group |

| 129.01 | Carbon on a phenyl group |

| 128.72 | Carbon on a phenyl group |

| 127.97 | Carbon on the phenylsulfonyl group |

| 127.85 | Carbon on a phenyl group |

| 126.47 | Carbon on a phenyl group |

| 109.63 | Carbon on the pyrazole ring (C-4) |

Experimental Protocols

General Synthesis of 1-Tosyl-1H-pyrazoles [1]

A mixture of the corresponding 1H-pyrazole (0.2 mmol) and a suitable solvent (e.g., [HDBU][OAc], 2.0 mL) is stirred at 95 °C under an air atmosphere for 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using appropriate chromatographic techniques.

General Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak.

-

¹³C NMR Acquisition: ¹³C NMR spectra are acquired with proton decoupling. A sufficient number of scans are averaged to obtain a clear spectrum. Chemical shifts are reported in ppm relative to TMS or the deuterated solvent.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole and highlights the key atomic positions relevant to the NMR data.

Caption: Structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.

References

An In-depth Technical Guide to the Key Functional Groups in 1-(Phenylsulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core functional groups within the 1-(Phenylsulfonyl)-1H-pyrazole structure. This molecule serves as a versatile scaffold in medicinal chemistry, and understanding the individual contributions of its constituent functional groups is paramount for the rational design of novel therapeutic agents. This document outlines the chemical properties, reactivity, and biological significance of the pyrazole ring and the phenylsulfonyl group, supported by quantitative data and detailed experimental protocols.

Core Structure and Functional Group Identification

The fundamental structure of this compound consists of a five-membered aromatic pyrazole ring attached to a phenylsulfonyl group via a nitrogen atom. The two key functional groups that define the chemical character and biological potential of this molecule are:

-

The Pyrazole Ring : A five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.

-

The Phenylsulfonyl Group : A phenyl ring attached to a sulfonyl group (-SO₂-).

These two moieties are not merely independent entities but engage in electronic interplay that dictates the overall properties of the molecule.

The Pyrazole Ring: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its significance stems from its unique chemical and physical properties.

Chemical Properties and Reactivity

The pyrazole ring in this compound is an aromatic system. The nitrogen atom at position 2 is basic, while the nitrogen at position 1, being attached to the strongly electron-withdrawing phenylsulfonyl group, is non-basic. This electronic arrangement significantly influences the reactivity of the pyrazole ring.

The presence of the phenylsulfonyl group deactivates the pyrazole ring towards electrophilic substitution. However, the nitrogen atoms can act as nucleophiles in certain reactions.[5] For instance, the pyrazole nitrogen can participate in coupling reactions, allowing for further functionalization.[5]

Biological Significance

The pyrazole nucleus is a cornerstone in the development of a diverse range of therapeutic agents.[1][2][3][4][6][7] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Effects : Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.[1][8][9]

-

Anticancer Activity : Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.[1][10]

-

Antimicrobial and Antiviral Properties : The pyrazole scaffold is present in compounds with demonstrated efficacy against various bacterial, fungal, and viral pathogens.[5][10][11]

-

Enzyme Inhibition : The pyrazole moiety is a common feature in various enzyme inhibitors, targeting enzymes like protein kinases and carbonic anhydrase.[1]

The ability of the pyrazole ring to act as a hydrogen bond donor and acceptor, as well as its rigid planar structure, allows for specific and high-affinity interactions with biological targets.

The Phenylsulfonyl Group: A Modulator of Physicochemical and Biological Properties

The phenylsulfonyl group plays a critical role in modulating the overall characteristics of the this compound molecule.

Physicochemical Influence

The phenylsulfonyl moiety is a strong electron-withdrawing group. This has several important consequences:

-

Enhanced Reactivity of the Phenyl Ring : The sulfonyl group activates the ortho and para positions of the phenyl ring towards nucleophilic aromatic substitution, while directing electrophilic substitution to the meta position. This allows for selective functionalization of the phenyl ring.

-

Increased Lipophilicity : The presence of the phenyl group generally increases the lipophilicity of the molecule, which can be crucial for cell membrane permeability.

-

Improved Metabolic Stability : The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

Role in Biological Activity

The phenylsulfonyl group is not merely a passive component but actively contributes to the biological activity of pyrazole derivatives. The sulfonamide linkage (-SO₂-N-) is a key feature in many successful drugs. In the context of this compound, this group can:

-

Engage in Specific Interactions with Target Proteins : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor.

-

Fine-Tune Biological Potency : Modification of the phenyl ring of the phenylsulfonyl group with different substituents allows for the fine-tuning of the biological activity and selectivity of the compound.

Derivatives of this compound have been investigated for a range of therapeutic applications, including their potential as antiviral and anticancer agents.[5][11]

Quantitative Data Summary

To facilitate a comparative analysis, the following table summarizes key physicochemical and structural parameters for this compound and its derivatives, compiled from available literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | C₁₁H₁₂N₂O₂S | 236.29 | 75-76 | [12] |

| 3,5-Diphenyl-1-(phenylsulfonyl)-1H-pyrazole | C₂₁H₁₆N₂O₂S | 360.43 | Not specified | [13] |

| 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | C₁₆H₁₆N₂O₂S | 300.37 | Not specified | [14] |

Crystallographic Data for 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole [14]

| Parameter | Value |

| Crystal System | Orthorhombic |

| a (Å) | 19.2938 (7) |

| b (Å) | 6.0438 (2) |

| c (Å) | 12.9812 (5) |

| V (ų) | 1513.71 (10) |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound derivatives.

General Synthesis of 1-(Phenylsulfonyl)-1H-pyrazoles

A common method for the synthesis of 1-(phenylsulfonyl)-1H-pyrazoles involves the reaction of a substituted pyrazole with a benzenesulfonyl chloride in the presence of a base.

Example Protocol for the Synthesis of 3,5-disubstituted-1-(phenylsulfonyl)-1H-pyrazoles: [13]

-

Reaction Setup : A mixture of the desired substituted pyrazole (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) is dissolved in a dry aprotic solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfonyl Chloride : The corresponding benzenesulfonyl chloride (1.1 mmol) is added dropwise to the stirred solution at 0 °C.

-

Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with progress monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound derivative.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework.[13][15]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.[13][15]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O stretching of the sulfonyl group and the C=N and C=C stretching of the pyrazole and phenyl rings.[15][16]

-

X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[14][17][18]

Visualizing Molecular Logic and Pathways

Graphviz diagrams are provided to illustrate the logical relationships between the functional groups and their impact on the molecule's properties and potential applications.

Caption: Interplay of functional groups in this compound.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a highly valuable platform in medicinal chemistry. The distinct yet synergistic contributions of the pyrazole ring and the phenylsulfonyl group provide a rich chemical space for the design and synthesis of novel bioactive molecules. A thorough understanding of the properties and reactivity of these functional groups, as outlined in this guide, is essential for researchers aiming to exploit this versatile molecular architecture for the development of next-generation therapeutics. The provided data and protocols serve as a foundational resource for such endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Buy this compound | 108128-27-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the potential biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document offers a comprehensive resource for researchers and drug development professionals by presenting a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The aim is to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of pyrazole-based compounds, thereby accelerating the discovery and development of new therapeutic agents.

Introduction

Pyrazole and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[4][5] Several pyrazole-containing drugs have successfully reached the market, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscoring the therapeutic importance of this heterocyclic moiety.[1][6] This guide delves into the core biological activities of novel pyrazole derivatives, presenting key data and methodologies to aid in the ongoing research and development of this promising class of compounds.

Anticancer Activity

Numerous novel pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][7] These compounds exert their effects through multiple mechanisms of action, including the inhibition of crucial cellular targets like tubulin, various kinases, and regulators of apoptosis.[4][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various novel pyrazole derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Target/Mechanism | Reference |

| Benzimidazole-pyrazole hybrid (Compound 7) | A549, Hela, HepG2, MCF7 | 0.15–0.33 | Colchicine | - | Tubulin Polymerization Inhibitor | [4] |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | Tamoxifen | 23.31 | VEGFR-2 Inhibition | [4] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | Doxorubicin | 0.95 | PI3 Kinase Inhibitor | [4] |

| Pyrazole-linked benzothiazole-β-naphthol (Compounds 60, 61, 62) | A549, HeLa, MCF7 | 4.63–5.54 | - | - | Topoisomerase I Inhibitors | [4] |

| Pyrazole chalcone derivative | HeLa, MCF-7 | 18, 47 | - | - | Cell Cycle Kinase Inhibition | [1] |

| Ferrocene-pyrazole hybrid (47c) | HCT-116, PC-3, HL60, SNB19 | 3.12, 124.40, 6.81, 60.44 | - | - | Not specified | [6] |

| Pyrazole-containing imide (161a, 161b) | A-549 | 4.91, 3.22 | 5-Fluorouracil | 59.27 | Not specified | [9] |

| Pyrazolo[1,5-a]pyrimidine (157) | HTC-116 | 1.51 | Doxorubicin | - | Not specified | [9] |

| Pyrazole hydrazide derivative (33) | B16-F10, MCF-7 | 0.49, 0.57 | - | - | Not specified | [10] |

Key Mechanisms of Anticancer Action

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][11]

Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases that are often dysregulated in cancer.

-

EGFR and VEGFR-2 Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Certain pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2, making them promising candidates for anti-angiogenic and anti-proliferative therapies.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Novel pyrazole compounds have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4][12]

Many pyrazole derivatives induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX, these compounds shift the cellular balance towards programmed cell death.[4]

Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Caption: EGFR and VEGFR-2 Signaling Pathways Inhibition by Pyrazole Derivatives.

Caption: Bcl-2 Family-Mediated Apoptosis Induced by Pyrazole Derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[13][14]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected pyrazole derivatives, presenting data such as the Minimum Inhibitory Concentration (MIC) and zone of inhibition.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID/Series | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid (10) | MRSA | - | 1.9-3.9 | - | - | [14] |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | - | <1 | Ciprofloxacin | - | [14] |

| Hydrazone derivative (21a) | S. aureus, B. subtilis, K. pneumoniae, E. coli, A. niger, C. albicans | 22, 30, 20, 27, 35, - | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | Chloramphenicol, Clotrimazole | - | [15] |

| Pyrano[2,3-c]pyrazole (3d) | A. niger, Penicillium sp., C. albicans | 14, 16, 18 | - | Tetracycline | - | [16] |

| Pyrazole derivative (3) | E. coli (Gram-negative) | - | 0.25 | Ciprofloxacin | - | [17] |

| Pyrazole derivative (4) | S. epidermidis (Gram-positive) | - | 0.25 | Ciprofloxacin | - | [17] |

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[14]

-

Disruption of Cell Membrane Integrity: Certain derivatives may interfere with the synthesis or function of the microbial cell membrane, causing leakage of cellular contents.

-

Enzyme Inhibition: Pyrazoles can inhibit various microbial enzymes crucial for metabolic pathways.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18][19]

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of novel pyrazole derivatives, often measured as the percentage of edema inhibition in animal models.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID/Series | Assay | Dose | % Inhibition of Edema | Reference Drug | % Inhibition (Reference) | Reference |

| Pyrazole derivative (K-3) | Carrageenan-induced paw edema | 100 mg/kg | 52.0% (at 4h) | - | - | [20] |

| Pyrazoline (2d) | Carrageenan-induced paw edema | - | Potent | - | - | [21] |

| Pyrazole-benzimidazole hybrid | Not specified | - | 75% | Celecoxib | - | [22] |

| Thiophene–pyrazole hybrid (134a, 134b, 135) | Not specified | - | Promising | - | - | [9] |

| Pyrazole derivative (178) | p38 MAPK inhibition | - | 80.93% | - | - | [23] |

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] Additionally, some pyrazoles may exert their effects by modulating other inflammatory pathways, such as the NF-κB signaling pathway.

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway by Pyrazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of novel pyrazole derivatives.

Synthesis of Pyrazole Derivatives from Chalcones

A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.[6][24]

Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazole derivatives from chalcones.

Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an equimolar mixture of a substituted aryl aldehyde and a substituted acetophenone in ethanol.

-

Add an aqueous solution of a base (e.g., 20% NaOH) dropwise to the mixture with constant stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Filter, wash the precipitate with water until neutral, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[24][25]

-

-

Pyrazole Synthesis (Cyclocondensation):

-

Dissolve the synthesized chalcone (1 mmol) in absolute ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1-1.2 mmol) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.[5][26]

-

After cooling, the pyrazole derivative often precipitates out of the solution. If not, pour the mixture into ice-cold water.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the final pyrazole derivative by recrystallization from ethanol.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][22][27]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[23][28]

Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of Compounds:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole derivatives in a suitable broth medium.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][20][29]

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize Wistar rats for at least one week before the experiment.

-

Divide the rats into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the test pyrazole derivatives orally or intraperitoneally at various doses.

-

Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group, typically 30-60 minutes before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: ((Vc - Vt) / Vc) x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

Novel pyrazole derivatives continue to be a rich source of potential therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and pharmacokinetic profiles. The use of computational modeling and structure-activity relationship studies will be instrumental in the rational design of the next generation of pyrazole-based drugs. Furthermore, exploring the potential of these compounds in combination therapies could open up new avenues for treating complex diseases. This comprehensive guide serves as a valuable resource to support and inspire further innovation in this exciting area of drug discovery.

References

- 1. purformhealth.com [purformhealth.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 25. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. atcc.org [atcc.org]

- 28. mdpi.com [mdpi.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Reactivity of the Pyrazole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the pyrazole ring system, a core scaffold in numerous pharmaceuticals and agrochemicals. The inherent aromaticity and the presence of two adjacent nitrogen atoms confer a unique electronic profile upon the pyrazole nucleus, dictating its behavior in various chemical transformations. This document outlines the fundamental principles of electrophilic and nucleophilic substitution, as well as cycloaddition reactions, supported by detailed experimental protocols and quantitative data. Furthermore, it delves into the significance of pyrazole-containing compounds in drug development by visualizing their interaction with key signaling pathways.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity is lower than that of pyrrole but generally greater than that of benzene. The regioselectivity of electrophilic substitution is predominantly governed by the electronic distribution within the ring. The C4 position is the most electron-rich and, therefore, the primary site of electrophilic attack. This is due to the combined electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density at the C3 and C5 positions.

A variety of electrophilic substitution reactions are readily performed on the pyrazole nucleus, including nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation.

Quantitative Data on Electrophilic Substitution of Pyrazoles

The following table summarizes the reaction conditions and yields for several common electrophilic substitution reactions on pyrazole and its derivatives.

| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference(s) |

| Nitration | Pyrazole | HNO₃ / H₂SO₄ | 90 °C, 6 h | 4-Nitropyrazole | 56% | [1] |

| Nitration | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 °C, 1.5 h | 4-Nitropyrazole | 85% | [1] |

| N-Nitration | 3,5-Dimethylpyrazole | tert-Butyl nitrite, CAN, O₂ | MeCN, 100 °C | 1-Nitro-3,5-dimethylpyrazole | 95% | [2][3] |

| Sulfonation | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, then Thionyl chloride | Chloroform, 60 °C, 12 h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | - | |

| Vilsmeier-Haack | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ / DMF | 120 °C, 1 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 92% | [4] |

| Vilsmeier-Haack | 1,3-Diphenyl-1H-pyrazole | POCl₃ / DMF | - | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 65% | |

| Chlorination (Anodic) | Pyrazole | NaCl (aq) / CHCl₃ | 0.1 A/cm², 15 °C | 4-Chloropyrazole | 68% | [5] |

| Chlorination (Anodic) | 3,5-Dimethylpyrazole | NaCl (aq) / CHCl₃ | 0.1 A/cm², 15 °C | 4-Chloro-3,5-dimethylpyrazole | 92% | [5] |

Experimental Protocols for Electrophilic Substitution

1.2.1. Nitration of Pyrazole (High-Yield Protocol)

This protocol describes the efficient synthesis of 4-nitropyrazole using fuming nitric and sulfuric acids.

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

20% Fuming sulfuric acid (20% free SO₃)

-

Ice

Procedure:

-

To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (11 mL, 0.21 mol) and pyrazole (6.8 g, 0.1 mol) at room temperature.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, prepare nitrosulfuric acid by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to 20% fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, maintaining the temperature between 0 and 10 °C.

-

Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the prepared fuming nitrosulfuric acid (25 mL) dropwise.

-

After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.

-

Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a large amount of white solid.

-

Filter the solid, wash with ice water, and dry under vacuum to yield 4-nitropyrazole. Recrystallization from diethyl ether/hexane can be performed for further purification.

1.2.2. Vilsmeier-Haack Formylation of 1-Methyl-3-propyl-5-chloro-1H-pyrazole

This protocol details the formylation of a substituted pyrazole at the C4 position.

Materials:

-

1-Methyl-3-propyl-5-chloro-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, cool DMF (6 equivalents) to 0 °C.

-

Slowly add POCl₃ (4 equivalents) to the cooled DMF with stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 1-methyl-3-propyl-5-chloro-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.

-

Heat the reaction mixture to 120 °C and maintain for 1 hour. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution

Nucleophilic substitution on the pyrazole ring is less common than electrophilic substitution due to the electron-rich nature of the ring. However, it can be achieved under specific conditions, particularly on pyrazole rings bearing strong electron-withdrawing groups or a leaving group (e.g., a halogen) at the C3, C4, or C5 positions.

N-Alkylation

The nitrogen atoms of the pyrazole ring can act as nucleophiles, readily undergoing alkylation. In unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated products can be obtained.

2.1.1. Quantitative Data on N-Alkylation of Pyrazoles

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield (%) | Reference(s) |

| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 °C, 2 h | 1-Butyl-3,5-dimethylpyrazole | - | |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT, 4 h | 1-Phenethyl-3-methyl-5-phenylpyrazole & 1-Phenethyl-5-methyl-3-phenylpyrazole | 40% & 16% |

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyrazoles, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.

2.2.1. Experimental Protocol for Nucleophilic Aromatic Substitution on a Halopyrazole (Representative)

This representative protocol is based on general procedures for SNAr on electron-deficient halo-heterocycles.

Materials:

-

4-Halo-nitropyrazole (e.g., 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid)

-

Amine (e.g., aniline)

-

Copper(I) salt (e.g., CuBr)

-

Aqueous solution

Procedure:

-

In a reaction vessel, dissolve the 4-halo-nitropyrazole (1 equivalent) and the arylamine (1.1-1.5 equivalents) in an aqueous solution.

-

Add a catalytic amount of a monovalent copper salt (e.g., CuBr, 0.1 equivalents).

-

Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization.

Cycloaddition Reactions

The pyrazole ring can be synthesized through [3+2] cycloaddition reactions, a powerful method for constructing the five-membered heterocyclic ring. A common approach involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with a dipolarophile, typically an alkyne or an alkene.

Pyrazole in Drug Development: Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The ability of the pyrazole ring to engage in various non-covalent interactions and its favorable physicochemical properties contribute to its success as a pharmacophore.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.

Baricitinib: A JAK-STAT Pathway Inhibitor

Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. It interferes with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.

References

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Comprehensive Technical Guide to Mechanisms of Action in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have led to the development of a wide array of clinically successful drugs targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the core mechanisms of action for various classes of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Pyrazole-Based Cyclooxygenase (COX) Inhibitors

A prominent class of pyrazole-containing drugs are the selective COX-2 inhibitors, which are a cornerstone in the management of pain and inflammation.

Mechanism of Action

Pyrazole-based COX-2 inhibitors, such as Celecoxib, exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[1][3] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is induced during inflammation.[2] The selective inhibition of COX-2 allows for the reduction of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] The diaryl-substituted pyrazole structure of compounds like Celecoxib allows for specific binding to the active site of the COX-2 enzyme.[1]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of selected pyrazole-based COX inhibitors.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | COX-2 | 0.04 - 0.45 | >300 |

| Compound 11 | COX-2 | 0.043 | - |

| Compound 12 | COX-2 | 0.049 | - |

| Compound 15 | COX-2 | 0.049 | - |

| Compound 5f | COX-2 | 1.50 | 9.56 |

| Compound 6f | COX-2 | 1.15 | 8.31 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro cyclooxygenase inhibition assay.

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.

-

Assay Principle: A fluorometric or colorimetric assay is often employed to measure the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate.

-

Procedure:

-

The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of prostaglandin produced is quantified using an appropriate detection method (e.g., ELISA).

-

-

Data Analysis:

Signaling Pathway: Prostaglandin Synthesis Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.

Pyrazole-Based Phosphodiesterase 5 (PDE5) Inhibitors

Pyrazole-based compounds are also effective inhibitors of phosphodiesterase type 5 (PDE5), with sildenafil being a well-known example used in the treatment of erectile dysfunction.

Mechanism of Action

Sildenafil and similar pyrazole-based compounds are potent and selective inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5).[6][7] In the corpus cavernosum of the penis, nitric oxide (NO) activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[6][8] cGMP leads to smooth muscle relaxation and vasodilation, resulting in penile erection.[6] PDE5 is the enzyme responsible for the degradation of cGMP.[6][7] By inhibiting PDE5, pyrazole-based inhibitors prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[6][7]

Quantitative Data: In Vitro Inhibitory Potency

| Compound | Target | IC50 (nM) | Ki (nM) |

| Sildenafil | PDE5 | 1 - 4.2 | - |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

A fluorescence polarization (FP)-based assay is a common method for measuring PDE5 inhibitory activity.

Objective: To determine the in vitro potency (IC50) of a test compound against purified PDE5 enzyme.

Methodology:

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When the tracer is hydrolyzed by PDE5, it is captured by a binding agent, leading to a high FP signal. PDE5 inhibitors prevent the hydrolysis of the tracer, resulting in a low FP signal.[2][9]

-

Procedure:

-

A serial dilution of the test compound is prepared in assay buffer.

-

The test compound is added to the wells of a 96-well microplate.

-

A solution of purified recombinant human PDE5A1 enzyme is added to the wells.

-

The reaction is initiated by adding a fluorescently labeled cGMP substrate (e.g., cGMP-FAM).

-

After incubation, a binding agent is added to stop the reaction.

-

-

Data Analysis:

-

The fluorescence polarization is measured using a microplate reader.

-

The percent inhibition for each concentration of the test compound is calculated.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[2]

-

Signaling Pathway: NO/cGMP Pathway in Erectile Function

Caption: Mechanism of PDE5 inhibition by pyrazole-based compounds.

Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a key component in a multitude of kinase inhibitors developed for cancer therapy and the treatment of inflammatory diseases.

Mechanism of Action

Pyrazole-based kinase inhibitors function by competing with ATP for binding to the ATP-binding pocket of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction pathways that are often dysregulated in diseases like cancer. The versatility of the pyrazole ring allows for substitutions that can enhance binding affinity and selectivity for specific kinases. Examples of kinases targeted by pyrazole-based inhibitors include Aurora kinases, Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12]

Quantitative Data: In Vitro Inhibitory Potency

| Compound | Target Kinase | IC50 (nM) |

| Afuresertib | Akt1 | Ki = 0.08 |

| Compound 2 | Akt1 | 1.3 |

| Compound 6 | Aurora A | 160 |

| Compound 7 | Aurora A | 28.9 |

| Compound 7 | Aurora B | 2.2 |

| Compound P-6 | Aurora A | 110 |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to measure kinase activity and the potency of inhibitors.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Methodology:

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

-

Procedure:

-

The test compound is serially diluted and added to a 384-well plate.

-

The kinase and the biotinylated peptide substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, a detection solution containing the europium-labeled antibody and streptavidin-APC is added to stop the reaction.

-

-

Data Analysis:

-

The TR-FRET signal is measured using a plate reader.

-

The percent inhibition is calculated for each compound concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Signaling Pathway: General Kinase Inhibition

Caption: General mechanism of pyrazole-based kinase inhibitors.

Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists/Inverse Agonists

Pyrazole derivatives have also been developed as modulators of the endocannabinoid system, with Rimonabant being a notable example.

Mechanism of Action

Rimonabant is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[8] CB1 receptors are primarily located in the brain and are involved in regulating appetite and energy balance.[13][14] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake.[8][15] However, due to psychiatric side effects, it was withdrawn from the market.[8]

Quantitative Data: Receptor Binding Affinity

| Compound | Target | Ki (nM) |

| Rimonabant | CB1 | 2 - 18 |

| PIMSR | CB1 | 17 - 57 |

| Compound 34 | CB1 | 6.9 |

Note: Ki values can vary depending on the specific assay conditions.

Experimental Protocol: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for cannabinoid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.

Methodology:

-

Principle: The assay measures the ability of a test compound to displace a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) from the CB1 or CB2 receptor.

-

Procedure:

-

Membrane preparations from cells expressing CB1 or CB2 receptors are used.

-

The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

-

Data Analysis:

-

The radioactivity on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined from a competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[3]

-

Signaling Pathway: Endocannabinoid System in Appetite Regulation

Caption: Blockade of the CB1 receptor by pyrazole-based antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. foodsciencejournal.com [foodsciencejournal.com]

- 15. researchgate.net [researchgate.net]

Literature review on the synthesis of substituted pyrazoles.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the primary synthetic routes for substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a core scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for foundational synthesis techniques.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazole ring is a well-established field, yet new methodologies continue to be developed to improve efficiency, regioselectivity, and environmental friendliness.[4] The most prevalent methods involve the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[5] A general workflow for pyrazole synthesis is outlined below, from methodological selection to final product characterization.

Caption: General workflow for the synthesis of substituted pyrazoles.

The primary synthetic routes discussed in this guide are:

-

Knorr Pyrazole Synthesis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[6][7]

-

Synthesis from α,β-Unsaturated Carbonyls: An alternative pathway using precursors like chalcones.[8][9]

-

1,3-Dipolar Cycloaddition: Reactions between alkynes and 1,3-dipolar compounds like diazoalkanes.[6][10]

-

Green and Multicomponent Reactions (MCRs): Modern approaches focusing on sustainability and efficiency.[4][11]

The Knorr Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6][12] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][13]

Reaction Mechanism and Regioselectivity

The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[14] This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[14][15]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomers.[8][14] The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH and solvent.[14][16]

Caption: Regioselectivity in the Knorr synthesis with unsymmetrical precursors.

Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of a single isomer.[16][17]

Data on Knorr Synthesis and Modifications

The versatility of the Knorr synthesis is demonstrated by the wide range of catalysts and conditions employed to optimize yields and selectivity.

| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, controlled | 95% | [6][8] |

| 2 | Substituted 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide, RT | 59-98% | [8] |

| 3 | 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [18] |

| 4 | 1,3-Diketones | Arylhydrazines | Copper (II) nitrate, RT, <60 min | High | [5] |

| 5 | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100°C, 1h | High | [19] |

| 6 | 1,3-Diketones | Methylhydrazine | HFIP solvent | 97:3 Regioselectivity | [16] |

Detailed Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative example of the Knorr synthesis to produce a pyrazolone, a common pyrazole derivative.[19]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: The initial addition can be exothermic.

-

Add 30 mL of ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[14]

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain reflux for 1 hour.[14] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate or form a viscous syrup.[14]

-

Purification: If a solid precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolone.[14]

Synthesis from α,β-Unsaturated Aldehydes and Ketones

A major alternative to the Knorr synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones.[8][9] This method is particularly useful for synthesizing 2-pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[9][20]

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.[20]

Caption: Pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

An eco-friendly, metal-free variation of this method uses molecular iodine to mediate an oxidative C-N bond formation, providing direct access to pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts in high yields.[21]

Data on Synthesis from α,β-Unsaturated Systems

| Entry | α,β-Unsaturated Substrate | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | | 1 | Chalcone-epoxide | Hydrazine hydrate | Followed by dehydration | Good |[9] | | 2 | α,β-Unsaturated aldehydes/ketones | Hydrazine salts | I₂, Ethanol, Reflux | up to 92% |[21] | | 3 | Chalcones | Phenyl hydrazine | Acetic acid, Reflux | N/A |[22] | | 4 | β-aryl α,β-unsaturated ketones | Phenyl hydrazine | Followed by oxidation | High Regioselectivity |[23] |

Modern Synthetic Approaches: Green Chemistry and MCRs

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient protocols for pyrazole synthesis.[4] These methods emphasize the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient techniques such as microwave irradiation.[4][24][25]

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes while often improving yields.[1][26][27] These reactions are frequently performed under solvent-free ("neat") conditions, further enhancing their green credentials.[26]

| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | | 1 | β-keto ester, Hydrazine | Solvent-free, Microwave | Short | High |[26] | | 2 | α,β-Unsaturated ketone, Tosylhydrazine | K₂CO₃, DMF (min.), MW, 130°C | Short | High |[28] | | 3 | Aldehydes, Ketones, Hydrazines | Microwave irradiation | N/A | Good |[11] | | 4 | Dibenzalacetones, Phenylhydrazines | EtOH, NaOH, MW, 100W, 75°C | 15-70 min | Good |[29] |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the final product, offer high atom economy and operational simplicity.[11] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. For example, a one-pot reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions yields highly substituted pyrazoles in good yields (75-86%).[30]

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field. While the classic Knorr synthesis remains a robust and foundational method, modern advancements have introduced a diverse array of efficient, selective, and sustainable alternatives. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the need for regiocontrol. The increasing adoption of green chemistry principles, particularly through microwave-assisted synthesis and multicomponent reactions, promises to make the production of these vital pharmaceutical scaffolds more efficient and environmentally friendly for future drug discovery and development endeavors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. name-reaction.com [name-reaction.com]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. chemhelpasap.com [chemhelpasap.com]

- 20. researchgate.net [researchgate.net]

- 21. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. thieme-connect.com [thieme-connect.com]

- 26. scielo.br [scielo.br]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. tandfonline.com [tandfonline.com]

Exploring the stability and reactivity of N-sulfonylated pyrazoles.

An In-depth Technical Guide to the Stability and Reactivity of N-Sulfonylated Pyrazoles

Introduction

Pyrazoles, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and drug development.[1][2] Their versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities.[3][4] The introduction of a sulfonyl group onto one of the pyrazole's nitrogen atoms (N-sulfonylation) creates a distinct subclass with unique stability and reactivity profiles. This N-sulfonyl moiety is not merely a substituent; it acts as a powerful modulating group, influencing the electronic properties of the pyrazole ring and enabling advanced synthetic transformations.

This technical guide provides a comprehensive exploration of the stability and reactivity of N-sulfonylated pyrazoles for researchers, scientists, and drug development professionals. It covers their chemical and metabolic stability, details their reactivity in key synthetic reactions, presents quantitative data in structured tables, and provides detailed experimental protocols.

Chemical and Metabolic Stability

The stability of N-sulfonylated pyrazoles is a critical consideration for their application in both synthesis and pharmacology. The N-S bond, while generally robust, can be strategically cleaved, positioning the sulfonyl group as both a protecting and a directing group.

Chemical Stability

The N-sulfonyl group is generally stable under a variety of synthetic conditions, allowing for subsequent functionalization of the molecule. However, it can be intentionally cleaved. For instance, in certain palladium-catalyzed reactions, switching the oxidant from silver acetate (AgOAc) to silver tetrafluoroborate (AgBF₄) can trigger de-sulfonylation followed by alkenylation at the same position.[5] This reactivity highlights the group's utility as a removable handle that can be strategically employed and then excised. In some synthetic routes, the sulfonyl group is eliminated during the formation of the pyrazole ring from sulfonyl hydrazines.[6]

Metabolic Stability

While specific metabolic data for N-sulfonylated pyrazoles is limited, the metabolism of the parent pyrazole core offers valuable insights. The pyrazole ring itself is relatively stable to oxidative cleavage in biological systems.[7] However, it can be metabolized through oxidation, particularly by the cytochrome P450 enzyme CYP2E1.[7]

Key metabolic pathways for pyrazoles include:

-

Oxidation: Direct oxidation of the pyrazole ring.[7]

-

N-Glucuronidation: Conjugation with glucuronic acid at a ring nitrogen is a common metabolic route.[7]

-

N-Dealkylation: For N-substituted pyrazoles, cleavage of the N-substituent is a known pathway.[7]

By analogy to N-dealkylation, it is plausible that N-de-sulfonylation could occur as a metabolic pathway for N-sulfonylated pyrazoles, although specific studies are needed to confirm this. The inherent stability of the pyrazole ring suggests that these compounds could possess favorable metabolic profiles, a desirable trait in drug development.

Reactivity and Synthetic Applications

The N-sulfonyl group profoundly influences the reactivity of the pyrazole scaffold and any attached aromatic systems. It serves as an electron-withdrawing group, activating the molecule for certain transformations, and can act as a powerful directing group in C-H functionalization reactions.

Role as a Directing Group in C-H Functionalization

One of the most significant applications of the N-sulfonyl pyrazole moiety is its function as a directing group for ortho-selective C-H functionalization of arenes.[5] In palladium-catalyzed reactions, the pyrazole directs the catalyst to a nearby C-H bond on an attached aryl ring, enabling site-selective transformations such as alkenylation.[5] This approach provides a highly efficient route to complex, decorated aromatic structures from simple precursors.

Logical Workflow for Synthesis and Functionalization

Caption: General workflow for the synthesis and functionalization of N-sulfonylated pyrazoles.

Involvement in Cyclization and Annulation Reactions

N-sulfonylated pyrazoles are often synthesized via cyclization reactions where the sulfonyl group is introduced as part of one of the precursors.[6] Common methods involve the condensation of sulfonyl hydrazines with 1,3-dicarbonyl compounds or enaminones.[6][8] These reactions can be promoted by acids like p-toluenesulfonic acid (p-TSA) and offer a direct route to the N-sulfonylated pyrazole core.[9]

Furthermore, domino reactions that combine C-H sulfonylation with pyrazole annulation have been developed, providing a highly efficient, metal-free pathway to construct 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[10][11]

Sulfonyl Group Migration and Cleavage

The sulfonyl group can exhibit interesting reactivity, including migration. In reactions involving N-allenic sulfonylhydrazones, the choice of Lewis acid catalyst can control whether the sulfonyl group migrates to different positions on the newly formed pyrazole ring.[12] As mentioned earlier, the group can also be cleaved and replaced, demonstrating its utility as a convertible functional group.[5]

Reactivity Profile of N-Sulfonylated Pyrazoles

Caption: Key reactivity pathways exhibited by N-sulfonylated pyrazoles.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the synthesis of N-sulfonylated pyrazoles and their precursors, providing insights into reaction efficiency under various conditions.

Table 1: Optimization of Sulfonylation of 3,5-Dimethyl-1H-pyrazole[13]

| Entry | Sulfonylating Agent(s) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Chlorosulfonic acid | Chloroform | 24 | 25-30 | 48 |

| 2 | Chlorosulfonic acid | DCM | 24 | 40-50 | 50 |

| 3 | Chlorosulfonic acid | Chloroform | 24 | 40-50 | 60 |

| 4 | Chlorosulfonic acid, Thionyl chloride | DCM | 24 | 50 | 78 |

| 5 | Chlorosulfonic acid, Thionyl chloride | Chloroform | 12 | 60 | 90 |

Reaction conditions: Pyrazole (1.0 equiv), chlorosulfonic acid (5.5 equiv), thionyl chloride (1.32 equiv), solvent (10 vol).[13]

Table 2: Optimization of Base and Solvent for Sulfonamide Formation[14]

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | TEA | DCM | 25-30 | 24 | 26 |

| 2 | TEA | Chloroform | 25-30 | 24 | 35 |

| 3 | DIPEA | DCM | 25-30 | 16 | 55 |

| 4 | DIPEA | Chloroform | 25-30 | 16 | 48 |

| 5 | DIPEA | THF | 25-30 | 24 | 47 |

Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (1.5 equiv).[14]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of synthetic methods. The following are representative procedures for the synthesis and modification of N-sulfonylated pyrazoles.

Protocol 1: General Procedure for Sulfonylation of Pyrazoles[13][14]

-

A solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) (1.0 equiv) in chloroform (3 vol) is prepared in a round-bottom flask equipped with a dropping funnel and nitrogen inlet.

-

In a separate flask, a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 vol) is cooled to 0 °C under a nitrogen atmosphere.

-

The pyrazole solution is added dropwise to the stirred chlorosulfonic acid solution at 0 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to 60 °C and stirred for 10 hours.

-

Thionyl chloride (1.32 equiv) is added to the reaction mixture at 60 °C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by Thin-Layer Chromatography (TLC).

-